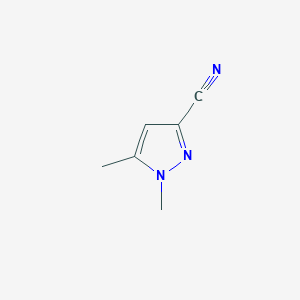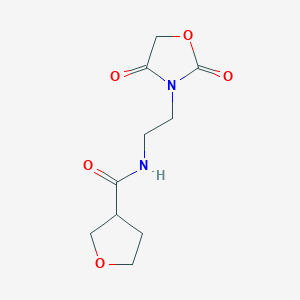![molecular formula C20H16F6N4 B2467320 7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-25-5](/img/structure/B2467320.png)
7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science, and have been the subject of considerable interest for synthetic chemists .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with nitrogen atoms at the 1 and 8 positions .Chemical Reactions Analysis
1,8-Naphthyridines can undergo a variety of chemical reactions. For example, they can participate in multicomponent reactions to generate a diverse set of complex molecular architectures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridines can vary widely depending on their specific structure. They generally have good stability and can exhibit diverse photochemical properties .Wissenschaftliche Forschungsanwendungen
1. NK1 Receptor Antagonism and Bladder Function
7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine derivatives have been studied for their potential as NK1 receptor antagonists. Research indicates these compounds show promising in vitro and in vivo antagonistic activities. Notably, certain derivatives are being considered for the treatment of bladder function disorders due to their effect on distension-induced rhythmic bladder contractions and bladder volume threshold in guinea pigs (Natsugari et al., 1999).
2. Antibacterial Activity
Studies on 1,8-naphthyridine derivatives, which include this compound, have shown significant antibacterial properties. These compounds, especially those with specific substitutions at various positions, demonstrate considerable in vitro antibacterial potency and in vivo efficacy (Chu et al., 1986).
3. Transition-Metal Complexes
Research has been conducted on the synthesis and structural analysis of transition-metal complexes involving 1,8-naphthyridine derivatives. These complexes, including copper and lead complexes, have shown intriguing structural properties and potential applications in areas like spectroscopy and geometry conversion (Gan et al., 2011).
4. Catalytic Activity
Naphthyridine-based ligands, such as those derived from this compound, have shown potential in catalytic applications. Studies indicate that these ligands, when used in copper complexes, exhibit excellent catalytic activity in reactions like azide–alkyne cycloaddition (Liu et al., 2013).
5. Antimycobacterial Activity
Synthetic derivatives of 1,8-naphthyridine have been evaluated for their activity against Mycobacterium tuberculosis. Some derivatives, including those with piperazino groups, displayed marked tuberculostatic activity, suggesting potential use in treating tuberculosis (Ferrarini et al., 1998).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that 1,8-naphthyridine derivatives have been shown to have excellent antimicrobial properties . They are often used in the development of new antibacterial agents due to the exponential growth of bacterial resistance to antibiotics .
Mode of Action
It is known that 1,8-naphthyridine derivatives can enhance the activity of certain antibiotics . This suggests that these compounds may interact with bacterial targets in a way that potentiates the effects of other antimicrobial agents .
Biochemical Pathways
It is known that 1,8-naphthyridine derivatives can influence the activity of antibiotics, suggesting that they may interact with or disrupt bacterial biochemical pathways .
Result of Action
This suggests that these compounds may have a synergistic effect when used in combination with other antimicrobial agents .
Action Environment
It is known that the efficacy of many antimicrobial agents can be influenced by factors such as ph, temperature, and the presence of other substances .
This compound represents an interesting area of study for the development of new antimicrobial agents, particularly in the context of increasing bacterial resistance to existing antibiotics .
Eigenschaften
IUPAC Name |
7-(4-phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N4/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)30-10-8-29(9-11-30)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYILDKXLTZUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2467239.png)
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)



![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)